molecular formula C8H15N B13561488 3-(1-Methylcyclopropyl)pyrrolidine

3-(1-Methylcyclopropyl)pyrrolidine

Cat. No.: B13561488
M. Wt: 125.21 g/mol
InChI Key: QRTDQFGBTAGJCH-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)pyrrolidine is a chemical compound built around the saturated pyrrolidine ring, a nitrogen-containing heterocycle of significant importance in medicinal chemistry and pharmaceutical science . While specific studies on this exact compound are limited, its structure combines a pyrrolidine core with a 1-methylcyclopropyl substituent. The pyrrolidine ring is a privileged scaffold used to obtain compounds for the treatment of human diseases and is featured in numerous FDA-approved drugs . The value of such a saturated, sp3-hybridized structure lies in its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and provide increased three-dimensional coverage due to the non-planarity ("pseudorotation") of the ring . This makes it an invaluable building block for designing novel bioactive molecules with optimized properties. Researchers utilize pyrrolidine-based compounds across a wide spectrum of activities, including as anticancer agents, antibacterial agents, treatments for central nervous system diseases, antidiabetics, and anti-inflammatory and analgesic agents . The 1-methylcyclopropyl group may impart unique steric and electronic properties, potentially influencing the compound's metabolic stability and binding affinity to biological targets. This product is intended for research purposes as a synthetic intermediate or building block in the development of new therapeutic candidates. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-(1-methylcyclopropyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(3-4-8)7-2-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

QRTDQFGBTAGJCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCNC2

Origin of Product

United States

Preparation Methods

Ring Closure Reaction to Form Intermediate

A common initial step is the ring closure reaction between suitable precursors, such as malic acid derivatives and methylamine aqueous solutions, to form a key intermediate compound. For example, one patented method describes the following:

  • Step 1: In a solvent like toluene or chlorobenzene, malic acid (compound I) and a 40% aqueous methylamine solution (compound II) are added dropwise at controlled temperatures (~15 °C), followed by refluxing for 10–18 hours to promote ring closure.
  • Step 2: After completion, the reaction mixture is cooled, concentrated to remove the solvent, and subjected to crystallization steps involving propanol and n-heptane to isolate a solid intermediate (compound III), such as 3-hydroxy-1-methylcyclobutanediamide.

This intermediate is typically a solid, facilitating purification and improving the overall yield and purity of the final product.

Reduction to Obtain 3-(1-Methylcyclopropyl)pyrrolidine

The intermediate undergoes reduction using selected reducing agents that provide safer and more stable reaction conditions compared to traditional hydride reagents. The process includes:

  • Reducing agents: Sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether are preferred over lithium aluminum hydride or red aluminum, enhancing safety and process stability.
  • Reaction conditions: The reduction is performed in tetrahydrofuran under inert gas atmosphere, with careful temperature control (from -10 °C to 50 °C). Dimethyl sulfate and trimethyl borate are added dropwise to facilitate the reaction.
  • Quenching and extraction: The reaction is quenched with hydrochloric acid under ice bath conditions, followed by solvent removal, ethyl acetate extraction, and distillation under reduced pressure to isolate the target compound as a colorless liquid.

Alternative Synthesis Route from 1,4-Dichloro-2-Butanol

Another synthesis route involves the reaction of 1,4-dichloro-2-butanol with methylamine in aqueous solution under autoclave conditions:

  • Procedure: Methylamine aqueous solution is cooled to 10 °C, and 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C.
  • Autoclave reaction: The mixture is sealed in an autoclave, evacuated, and heated to 120 °C under pressure (~1.0 MPa) for 10 hours.
  • Post-reaction: After cooling, sodium hydroxide is added to liberate methylamine gas and precipitate solids. The mixture is filtered, and the organic phase is dried and concentrated to yield 3-hydroxy-1-methyl tetrahydropyrrole with a yield of approximately 64.8% and purity of 99.3% by HPLC.

This method is notable for its relatively high yield and purity, suitable for scale-up production.

Comparative Data Table of Preparation Methods

Preparation Step Method 1: Ring Closure + Reduction Method 2: Autoclave Reaction with 1,4-Dichloro-2-Butanol
Starting materials Malic acid, methylamine aqueous solution 1,4-Dichloro-2-butanol, methylamine aqueous solution
Solvent Toluene or chlorobenzene, tetrahydrofuran Water
Reaction temperature 15 °C to reflux (ring closure), -10 to 50 °C (reduction) 10 °C (addition), 120 °C (autoclave)
Reaction time 10–18 hours (ring closure), 2 hours (reduction) 10 hours
Reducing agent Sodium borohydride, potassium borohydride, boron reagents Not applicable (direct nucleophilic substitution)
Yield Approximately 60–70% (varies by example) 64.8%
Purity (HPLC) High, improved by crystallization and purification 99.3%
Safety considerations Avoids hazardous hydride reagents; inert atmosphere used Requires autoclave and pressure control
Product form Colorless liquid Yellow transparent oily liquid

Research Findings and Analysis

  • The ring closure plus reduction method offers flexibility in solvent choice and reducing agents, allowing optimization for yield and purity. The use of boron-based reducing agents enhances safety and stability compared to traditional hydride reagents.
  • The autoclave method using 1,4-dichloro-2-butanol is efficient and produces high-purity product but requires specialized equipment and careful temperature and pressure control.
  • Both methods emphasize controlled addition rates, temperature regulation, and post-reaction purification steps to maximize product quality.
  • The intermediate compounds in the ring closure method crystallize easily, facilitating purification and scale-up, which is advantageous for industrial applications.
  • The choice of method depends on available equipment, desired scale, and safety protocols.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylcyclopropyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

3-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Isoquinolin-5-yl)propanal with structurally or functionally related compounds, emphasizing substituent effects, applications, and reactivity.

Table 1: Key Comparative Data

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Properties Evidence Source
3-(Isoquinolin-5-yl)propanal Isoquinolin-5-yl + aldehyde ~187.22 (estimated) Potential pharmaceutical/fragrance intermediate; reactive aldehyde group N/A (hypothetical)
3-(3-Trifluoromethylphenyl)propanal 3-CF₃-phenyl + aldehyde ~216.17 Intermediate for Cinacalcet HCl (chronic kidney disease drug); synthesized via Mizoroki-Heck coupling
3-[(5S)-5-isopropyl-2-methylcyclohexenyl]propanal Cyclohexenyl + aldehyde ~208.34 (estimated) Perfuming ingredient (green/floral notes)
N-(2-phenylpropan-2-yl)isoquinolin-5-amine Isoquinolin-5-yl + amine ~264.34 Medicinal chemistry (synthesized via Buchwald-Hartwig amination)
3-(1H-Imidazol-5-yl)propanoic acid Imidazol-5-yl + carboxylic acid 140.14 Polar, acidic; potential biochemical applications

Key Comparisons:

Electronic and Steric Effects: The isoquinolin-5-yl group in 3-(Isoquinolin-5-yl)propanal introduces aromaticity and basicity due to the nitrogen atom, enabling π-π stacking and hydrogen bonding. This contrasts with 3-(3-trifluoromethylphenyl)propanal, where the electron-withdrawing CF₃ group enhances the aldehyde’s electrophilicity, favoring nucleophilic additions . Cyclohexenyl-propanal derivatives (e.g., 3-[(5S)-5-isopropyl-2-methylcyclohexenyl]propanal) lack aromatic nitrogen but exhibit steric bulk, influencing odor profiles in perfumery .

Reactivity and Functionalization: The aldehyde group in 3-(Isoquinolin-5-yl)propanal is highly reactive, akin to other propanal derivatives. However, the isoquinoline moiety may complicate reactions due to coordination with metal catalysts (e.g., Pd in cross-coupling reactions). In contrast, 3-(3-trifluoromethylphenyl)propanal is synthesized efficiently via Pd-catalyzed Mizoroki-Heck coupling, with optimized conditions for industrial scale-up .

Isoquinoline derivatives are prevalent in bioactive molecules (e.g., antitumor agents), suggesting possible therapeutic relevance . Fragrances: Cyclohexenyl-propanals exhibit green/floral odors, whereas the nitrogen in isoquinoline may introduce sharper or musk-like notes, though experimental data are lacking .

Physical Properties: The isoquinoline group likely increases molecular weight and boiling point compared to phenyl or cyclohexenyl analogs. The aldehyde’s volatility and stability may require stabilization techniques (e.g., refrigeration or inert atmospheres), similar to 3-hydroxy-2,2-dimethylpropanal, which is stored under controlled conditions due to sensitivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Methylcyclopropyl)pyrrolidine, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from nitrogen-containing precursors (e.g., amino acids) or functionalized pyrrolidine cores. For example, cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine derivatives under controlled conditions (e.g., using methylcyclopropyl halides). Optimization strategies include adjusting reaction temperature (e.g., −78°C to room temperature), solvent polarity (e.g., THF or DMF), and catalysts (e.g., palladium for cross-coupling). Yield improvements may require purification via column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm methylcyclopropyl substituent integration and pyrrolidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C8H15N\text{C}_8\text{H}_{15}\text{N}).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in related pyrrolidine derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : Employ a tiered approach:

  • In Vitro Assays : Radioligand binding studies (e.g., KiK_i measurements) using transfected cell lines expressing target receptors (e.g., serotonin or dopamine receptors).
  • Computational Modeling : Docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities and identify key residues in the receptor’s active site.
  • Functional Assays : Measure downstream signaling (e.g., cAMP accumulation or calcium flux) to assess agonism/antagonism. Cross-validate results with structurally analogous compounds to isolate methylcyclopropyl effects .

Q. How can researchers resolve conflicting data on the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Comparative Metabolism Studies : Use liver microsomes (human/rodent) to identify species-specific degradation pathways.
  • Isotope Labeling : Track 14C^{14}C-labeled compound metabolites via LC-MS/MS.
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., α-positions) to prolong half-life. Correlate findings with in silico predictions (e.g., CYP450 isoform interactions) .

Q. What experimental designs are optimal for studying the compound’s stereochemical effects on pharmacological activity?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution to isolate (R)- and (S)-isomers.
  • Pharmacological Profiling : Test each enantiomer in receptor-binding assays and in vivo models (e.g., rodent behavioral tests).
  • Thermodynamic Analysis : Compare Gibbs free energy (ΔG\Delta G) of enantiomer-receptor complexes via isothermal titration calorimetry (ITC) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • Standardized Protocols : Re-measure logP via shake-flask method (octanol/water) under controlled pH (e.g., 7.4).
  • Solubility Screening : Use nephelometry or UV-Vis spectroscopy in buffered solutions (PBS, pH 7.4).
  • Computational Cross-Check : Validate experimental data against predictions from software (e.g., ACD/Labs or MarvinSuite) .

Structural and Functional Analogues

Q. What structural modifications of this compound enhance selectivity for CNS targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute methylcyclopropyl with trifluoromethyl or cyclobutyl groups to modulate lipophilicity and blood-brain barrier permeability.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrrolidine nitrogen to reduce off-target binding.
  • SAR Studies : Systematically vary substituents and correlate changes with activity data (e.g., IC50_{50} values) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous organic waste.
  • Emergency Protocols : Maintain antidotes (e.g., atropine for cholinergic toxicity) and SDS documentation on-site .

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